[4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone
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Overview
Description
[4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling. Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various substituted phenyl compounds . The reaction conditions often involve the use of catalytic amounts of bases such as NaOH and solvents like acetone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
[4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like NaOH. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetone or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone can be used to study enzyme interactions and receptor binding due to its potential bioactivity .
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and pyrazole rings can facilitate interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
[4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: This compound also features a piperidine ring and has been studied for its antioxidant activity.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound has shown significant antitubercular activity.
Uniqueness
The uniqueness of [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, can enhance its pharmacokinetic properties and binding affinity .
Properties
IUPAC Name |
[4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3O2/c1-15(2)27-13-17(12-25-27)19(29)26-8-6-20(14-28,7-9-26)11-16-4-3-5-18(10-16)21(22,23)24/h3-5,10,12-13,15,28H,6-9,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFIKRMBCGSEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CCC(CC2)(CC3=CC(=CC=C3)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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